Butyl 2-methyl-3-oxazolidinecarbodithioate
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Overview
Description
Butyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with the molecular formula C9H17NOS2 It is a member of the oxazolidine family, characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-methyl-3-oxazolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidine ring is opened, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
Butyl 2-methyl-3-oxazolidinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the normal functioning of microbial cells.
Comparison with Similar Compounds
- Butyl 2-methyl-1,3-oxazolidine-3-carbodithioate
- 2-Methyl-3-oxazolidinecarbodithioate
Comparison: Butyl 2-methyl-3-oxazolidinecarbodithioate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields.
Properties
CAS No. |
126560-55-2 |
---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
butyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-3-4-7-13-9(12)10-5-6-11-8(10)2/h8H,3-7H2,1-2H3 |
InChI Key |
BYEOIPZDNDAEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)N1CCOC1C |
Origin of Product |
United States |
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